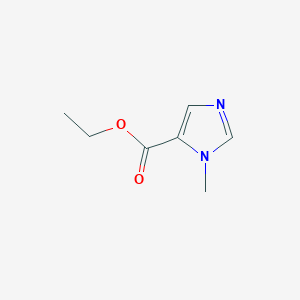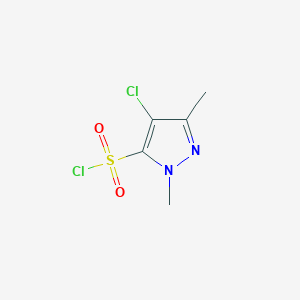
6-Chloro-5-iodonicotinic acid
Descripción general
Descripción
6-Chloro-5-iodonicotinic acid is a chemical compound with the molecular formula C6H3ClINO2 and a molecular weight of 283.45 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 6-Chloro-5-iodonicotinic acid involves a reaction with potassium permanganate in water at 100℃ for 3 hours . The starting material, 2-chloro-3-iodo-5-methylpyridine, is dissolved in water and heated until it dissolves completely. Potassium permanganate is then added, and the mixture is heated. The resulting solution is filtered, concentrated, and cooled. Hydrochloric acid is added until the pH reaches 1-2, causing a precipitate to form. This precipitate is filtered, washed with water, and dried to yield 6-Chloro-5-iodonicotinic acid .Molecular Structure Analysis
The InChI code for 6-Chloro-5-iodonicotinic acid is 1S/C6H3ClINO2/c7-5-4 (8)1-3 (2-9-5)6 (10)11/h1-2H, (H,10,11) . This indicates that the molecule consists of a pyridine ring with chlorine and iodine substituents at the 6 and 5 positions, respectively, and a carboxylic acid group at the 3 position .Physical And Chemical Properties Analysis
6-Chloro-5-iodonicotinic acid is a solid substance . It has a molecular weight of 283.45 . It should be stored in a dark place, under an inert atmosphere, at room temperature . The compound has a melting point of 196-198ºC .Aplicaciones Científicas De Investigación
Radiochemical Studies
6-Chloro-5-iodonicotinic acid, due to its halogenated structure, has been utilized in various radiochemical studies. For example, research by Chan et al. (1983) involved synthesizing and studying the biodistribution of radioiodinated-5-iodonicotine. The study highlighted the compound's rapid accumulation in the brain and adrenal gland in rats, with significant uptake observed within 5 minutes after administration (Chan et al., 1983).
Radiopharmaceutical Development
In the field of radiopharmaceuticals, analogs of 6-Chloro-5-iodonicotinic acid, like hydrazinonicotinic acid (HYNIC), have been explored for their potential in efficient technetium capture. Meszaros et al. (2011) investigated HYNIC isomers for their ability to form complexes with technetium, which is crucial for developing radiolabeled bioconjugates for medical imaging (Meszaros et al., 2011).
Analytical Chemistry Applications
In analytical chemistry, compounds like 6-Chloro-5-iodonicotinic acid have been used in developing methods for measuring trace elements. Pino et al. (1996) developed a method using ammonium persulfate as an oxidizing reagent for measuring urinary iodine, demonstrating its efficacy compared to traditional methods (Pino et al., 1996).
Synthesis of PET Radioligands
Gao et al. (2016) synthesized MK-1064, a PET radioligand, from methyl 2-chloro-5-iodonicotinate. This research highlights the role of such compounds in developing tools for neuroimaging, particularly for imaging specific brain receptors (Gao et al., 2016).
Organic Synthesis and Medicinal Chemistry
Halogenated nicotinic acids, similar to 6-Chloro-5-iodonicotinic acid, are crucial in synthesizing various organic compounds. Ondachi and Comins (2008) demonstrated the synthesis of enantiopure alkoxy derivatives from nicotine, emphasizing the importance of such halogenated compounds in medicinal chemistry and organic synthesis (Ondachi & Comins, 2008).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the structural similarity to nicotinic acid, it might be involved in similar biochemical pathways . More research is needed to confirm this and to understand the downstream effects of these interactions .
Pharmacokinetics
Its lipophilicity (Log Po/w) is estimated to be around 1.64, suggesting it may have good bioavailability .
Propiedades
IUPAC Name |
6-chloro-5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYDTSFRXGYMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624130 | |
| Record name | 6-Chloro-5-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-iodonicotinic acid | |
CAS RN |
59782-87-5 | |
| Record name | 6-Chloro-5-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)






